Photo-Coloration Quantum Yield: 6-Nitro-BIPS vs. Unsubstituted BIPS (Head-to-Head Comparison)
The spiropyran derived from 3,3-dimethyl-6-nitroindoline, commonly referred to as 6-nitro-BIPS (1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indoline]), achieves a photo-coloration quantum yield that is five times higher than that of the unsubstituted BIPS (1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-indoline]) when measured in a 1-propanol/2-propanol mixture at −120 °C [1]. The unsubstituted BIPS tends to remain predominantly in the closed, colorless form, whereas the 6-nitro substituent establishes an optimal photochemical equilibrium between the closed spiro and open merocyanine forms, which is essential for practical photochromic applications [1].
| Evidence Dimension | Photo-coloration quantum yield (relative) |
|---|---|
| Target Compound Data | 6-nitro-BIPS: quantum yield = 5× (relative to BIPS) |
| Comparator Or Baseline | Unsubstituted BIPS: quantum yield = 1× (baseline) |
| Quantified Difference | 5-fold higher quantum yield for 6-nitro-BIPS vs. BIPS |
| Conditions | 1-propanol/2-propanol mixture at −120 °C; steady-state photocoloration measurements [1] |
Why This Matters
A five-fold higher photo-coloration quantum yield directly translates to faster optical switching and higher sensitivity in photochromic applications, making 3,3-dimethyl-6-nitroindoline the rationally preferred precursor over non-nitrated indoline analogs for light-responsive materials.
- [1] O. V. Venidiktova, A. S. Tatikolov, T. M. Valova, V. A. Barachevsky, A. I. Shienok, et al. The influence of the nitro group on the Cspiro-O bond dissociation and recovery in spiropyrans: A comparative theoretical analysis of 6-nitro-BIPS and BIPS. Journal of Photochemistry and Photobiology A: Chemistry, 2023, 445, 115098. DOI: 10.1016/j.jphotochem.2023.115098. View Source
